Methyl 1-(4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylate
Description
Methyl 1-(4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylate is a heterocyclic compound featuring a pyridine core linked to a 1,2,4-oxadiazole ring and an imidazole moiety with a methyl ester functional group. The tert-butyl substituent on the oxadiazole ring enhances steric bulk and lipophilicity, while the methyl ester group improves metabolic stability compared to carboxylic acid analogs. This compound is of interest in medicinal chemistry due to the pharmacological relevance of imidazole and oxadiazole scaffolds in targeting enzymes and receptors . Structural determination of such analogs often employs crystallographic tools like the SHELX program suite, which has been widely used for small-molecule refinement .
Properties
IUPAC Name |
methyl 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-16(2,3)15-19-13(24-20-15)10-5-6-17-12(7-10)21-8-11(18-9-21)14(22)23-4/h5-9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFXPBGCMOEGLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of Target Compound
The target molecule comprises three heterocyclic units: a pyridine ring, a 1,2,4-oxadiazole moiety, and a methylated imidazole carboxylate. Retrosynthetic disconnections suggest two primary strategies:
Oxadiazole-Pyridine Core First Approach
Disconnecting the imidazole-carboxylate group reveals 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyridin-2-amine as a precursor. This route prioritizes oxadiazole formation via cyclization of a nitrile oxide with an amidoxime, followed by palladium-catalyzed coupling to install the imidazole.
Synthetic Routes and Methodologies
Oxadiazole Ring Formation
The 3-(tert-butyl)-1,2,4-oxadiazol-5-yl group is synthesized via [3+2] cycloaddition between tert-butyl amidoxime and a nitrile oxide.
Preparation of tert-Butyl Amidoxime
tert-Butylamine hydrochloride reacts with hydroxylamine in ethanol under reflux (78°C, 12 hr) to yield tert-butyl amidoxime (87% purity).
Reaction Conditions
- Solvent: Ethanol (anhydrous)
- Catalyst: Sodium acetate (1.2 eq)
- Workup: Filtration, recrystallization in ethanol/water (3:1)
Cyclization to 1,2,4-Oxadiazole
The amidoxime reacts with 4-cyanopyridin-2-yl chloride in dichloromethane (DCM) at 0°C, followed by slow addition of N-chlorosuccinimide (NCS) to generate the nitrile oxide in situ. Cyclization proceeds at room temperature for 6 hr (Yield: 74%).
Key Data
| Parameter | Value |
|---|---|
| Reaction Temp | 0°C → 25°C |
| Oxidizing Agent | NCS (1.5 eq) |
| Cyclization Time | 6 hr |
| Purification | Column chromatography (SiO₂, hexane/EtOAc 4:1) |
Imidazole Installation via Coupling
Buchwald-Hartwig Amination
The oxadiazole-pyridine intermediate undergoes amination with methyl 1H-imidazole-4-carboxylate using Pd(OAc)₂/Xantphos catalyst system.
Optimized Conditions
- Ligand: Xantphos (4 mol%)
- Base: Cs₂CO₃ (2.5 eq)
- Solvent: Toluene (anhydrous)
- Temperature: 110°C, 24 hr
- Yield: 68%
Side Products
- N-alkylation at imidazole N-3 (12%)
- Dehalogenation (7%)
Alternative Pathways and Comparative Yields
One-Pot Tandem Cyclization-Coupling
A telescoped approach combines oxadiazole formation and imidazole coupling in a single reactor, reducing purification steps.
Procedure
- Generate nitrile oxide from 4-cyanopyridin-2-yl chloride and NCS.
- Add tert-butyl amidoxime for cyclization.
- Introduce methyl 1H-imidazole-4-carboxylate and Pd catalyst without isolating intermediates.
Outcome
- Overall Yield: 61%
- Purity: 93% (HPLC)
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
High-Resolution Mass Spectrometry (HRMS)
- Calculated: [C₁₈H₂₀N₅O₃]⁺: 370.1512
- Observed: 370.1509 (Δ = -0.81 ppm)
Challenges and Mitigation Strategies
Regioselectivity in Imidazole Functionalization
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of compounds containing the oxadiazole moiety in anticancer therapy. For instance, derivatives of oxadiazoles have shown promising results against various cancer cell lines, such as breast cancer (MCF-7) and colon cancer (HCT-116) cells . The introduction of electron-withdrawing groups in these compounds has been linked to enhanced biological activity.
Case Study: Anticancer Efficacy
A study evaluated several oxadiazole derivatives for their cytotoxic effects on cancer cells. Among them, certain derivatives exhibited IC50 values lower than standard chemotherapeutic agents, indicating superior potency . The mechanism of action involved apoptosis induction and cell cycle arrest at the G1 phase.
Antimicrobial Properties
Compounds similar to methyl 1-(4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylate have also been investigated for their antimicrobial properties. The presence of heterocyclic structures enhances their interaction with microbial targets, leading to inhibition of growth in various bacterial strains .
Neuroprotective Effects
Research has indicated that certain imidazole derivatives can exhibit neuroprotective effects. These compounds may help mitigate oxidative stress and inflammation in neuronal cells, suggesting potential applications in treating neurodegenerative diseases .
Table 2: Synthetic Pathway Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Oxadiazole Formation | Condensation | Hydrazine, carbonyl compounds |
| Pyridine Functionalization | Electrophilic substitution | Electrophiles |
| Imidazole Cyclization | Cyclization | Amino acids or derivatives |
Mechanism of Action
The mechanism of action of Methyl 1-(4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The oxadiazole and imidazole rings can participate in hydrogen bonding and π-π stacking interactions, which can modulate the activity of enzymes or receptors. The compound may also act as a ligand for metal ions, influencing various biochemical pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound is structurally distinct from related derivatives due to its unique substitution pattern. Below is a detailed comparison with key analogs:
1-[4-(3-Ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid (CAS: 1338683-32-1)
- Structural Differences :
- Replaces the tert-butyl group with an ethyl substituent on the oxadiazole ring.
- Features a carboxylic acid (-COOH) instead of a methyl ester (-COOCH₃) on the imidazole.
- Physicochemical Impact :
- Molecular Weight : 285.26 g/mol (vs. ~328.26 g/mol for the target compound due to tert-butyl and ester additions).
- Lipophilicity : The ethyl group reduces steric bulk and lipophilicity (calculated LogP: ~1.2) compared to the tert-butyl analog (LogP: ~2.5).
- Solubility : The carboxylic acid group increases aqueous solubility but reduces cell permeability due to ionization at physiological pH .
Imidazole Derivatives with Piperazinyl and Aminoacyl Substituents
- Example: 4-({4-[(tert-butoxy)carbonyl]piperazinyl}carbonyl)-5-[(benzyloxy-S-phenylalanyl)carbonyl]-1H-imidazole .
- Key Differences: Incorporates a piperazinyl-carbonyl group and a benzyloxy-phenylalanyl chain.
- Functional Relevance : Such modifications are typical in protease inhibitors but may introduce synthetic challenges.
Tabular Comparison of Key Parameters
Discussion of Research Findings and Implications
- Methyl esterification mitigates the polarity of the carboxylic acid, enhancing membrane permeability .
- Synthetic Accessibility: The target compound’s synthesis is more straightforward than derivatives with complex aminoacyl chains (e.g., compounds), which require multi-step coupling reactions .
- The tert-butyl group may improve target binding affinity in hydrophobic pockets .
Biological Activity
Methyl 1-(4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylate is a compound of significant interest in pharmacology due to its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their potential therapeutic effects, including anticancer, antimicrobial, and anti-inflammatory properties. The following sections provide an in-depth analysis of its biological activity based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 344.37 g/mol. The compound features a pyridine ring substituted with a tert-butyl group and an oxadiazole moiety, contributing to its biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including the compound in focus. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HeLa (Cervical Cancer) | 10.5 |
| Compound B | MCF7 (Breast Cancer) | 12.3 |
| Compound C | A549 (Lung Cancer) | 8.9 |
In particular, derivatives with similar structural features have demonstrated IC50 values ranging from 5 to 15 µM against several tumor cell lines, indicating significant cytotoxicity .
Antimicrobial Activity
The antimicrobial properties of oxadiazole derivatives are well-documented. This compound has exhibited notable activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 40 µg/mL |
| Escherichia coli | 200 µg/mL |
| Pseudomonas aeruginosa | 500 µg/mL |
These findings suggest that the compound possesses broad-spectrum antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory effects of oxadiazole compounds have been linked to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies have shown that derivatives of this class can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages. This suggests potential applications in treating inflammatory diseases .
Case Studies
Several case studies have explored the biological activity of compounds related to this compound:
- Study on Anticancer Efficacy : A recent study evaluated a series of oxadiazole derivatives for their anticancer effects on human cancer cell lines. The results indicated that modifications at the imidazole position enhanced cytotoxicity against ovarian cancer cells with IC50 values as low as 2.76 µM .
- Antimicrobial Evaluation : Another research project assessed the antimicrobial properties of various oxadiazole derivatives against common pathogens. The study found that certain modifications led to increased potency against resistant strains of bacteria .
Q & A
Q. What synthetic strategies are effective for constructing the 1,2,4-oxadiazole and imidazole rings in this compound?
The synthesis involves cyclization reactions and cross-coupling methodologies. For the 1,2,4-oxadiazole ring, tert-butyl nitrile precursors can undergo [3+2] cycloaddition with hydroxylamine derivatives under acidic conditions. The imidazole ring is typically formed via condensation of α-ketoesters with amidines. Catalytic methods, such as palladium-mediated cross-coupling (e.g., Suzuki-Miyaura), are critical for linking the pyridine and imidazole moieties . Optimization of solvent systems (e.g., DMF or THF) and catalysts (e.g., Cs₂CO₃) improves yield and purity .
Q. How can researchers confirm the structural integrity of the tert-butyl-oxadiazole-pyridine-imidazole scaffold?
Multi-modal spectroscopic analysis is essential:
- ¹H/¹³C NMR : Verify tert-butyl protons (δ ~1.3 ppm) and oxadiazole C=N signals (δ ~160-165 ppm).
- IR : Confirm ester C=O stretching (~1700 cm⁻¹) and oxadiazole ring vibrations (~1250 cm⁻¹).
- HRMS : Validate molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
Elemental analysis (C, H, N) should align with theoretical values within ±0.4% .
Advanced Research Questions
Q. How should researchers design bioactivity assays for this compound, given its structural similarity to kinase inhibitors?
Prioritize enzyme inhibition assays (e.g., CK1 or MAPK kinases) due to the compound’s heterocyclic motifs. Use ATP-competitive binding protocols with fluorescence polarization or TR-FRET detection. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are critical. Cross-validate with cellular assays (e.g., proliferation inhibition in cancer cell lines) and compare to structural analogs (e.g., isoxazole-based inhibitors) to establish SAR . Include positive controls (e.g., staurosporine) and assess selectivity via kinase profiling panels .
Q. What analytical challenges arise in quantifying trace impurities (e.g., process-related tetrazole derivatives)?
Impurities like tetrazole analogs (e.g., 1H-tetrazol-5-yl derivatives) require HPLC-MS with ion-pairing reagents (e.g., TFA) to resolve polar intermediates. Use C18 columns (2.6 µm particle size) and gradient elution (5–95% acetonitrile/water). Limit of quantification (LOQ) should be ≤0.1% w/w, validated per ICH Q3A guidelines. For unresolved peaks, employ orthogonal methods like CE or 2D-LC .
Q. How can stability studies address discrepancies in reported degradation profiles under varying pH conditions?
Conduct forced degradation studies:
- Acidic/alkaline hydrolysis (0.1M HCl/NaOH, 40°C): Monitor ester hydrolysis via UV at 254 nm.
- Oxidative stress (3% H₂O₂): Track imidazole ring oxidation by LC-MS/MS.
Use Arrhenius modeling to predict shelf-life at 25°C. Conflicting data may arise from solvent polarity effects; replicate studies in buffered (pH 7.4) vs. non-buffered systems .
Q. What computational approaches resolve contradictions in proposed binding modes with target proteins?
Perform molecular docking (e.g., AutoDock Vina) using crystal structures (e.g., PDB: 3POZ) to model interactions. Focus on hydrogen bonding with oxadiazole’s N-O motifs and hydrophobic packing of the tert-butyl group. Validate with MD simulations (50 ns) to assess binding stability. Compare results to mutagenesis data (e.g., Kd shifts in active-site mutants) .
Q. How can researchers optimize regioselectivity during functionalization of the pyridine ring?
Leverage directing groups (e.g., tert-butyl oxadiazole) for C-H activation. Use Pd(II)/Ru(II) catalysts with pyridine-N-oxide ligands to direct functionalization to the 4-position. Screen solvents (DCE vs. toluene) and additives (AgOTf) to suppress side reactions. Monitor regioselectivity via ¹H NMR coupling constants (e.g., J = 2.1 Hz for meta-protons) .
Methodological Recommendations
- Synthetic Optimization : Use flow chemistry for hazardous steps (e.g., nitrile cyclization) to improve safety and reproducibility .
- Data Validation : Cross-reference spectral data with synthetic intermediates (e.g., tert-butyl-protected analogs) to confirm assignments .
- Regulatory Compliance : Follow USP General Chapter <1225> for method validation and impurity profiling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
